Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate, also known as Boc-Gly-Gly-OEt or Ethyl 2,2'-bis(aminoethyl)glycinate, is a synthetic molecule derived from the amino acid glycine. It is a white crystalline solid soluble in water and various organic solvents. The molecule contains several functional groups commonly used in organic chemistry:
While the specific research applications of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate are not extensively documented, its chemical properties suggest potential applications in several areas:
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate is a complex organic compound with the molecular formula C₁₃H₃₁N₃O₄. This compound features a tert-butoxycarbonyl group, which is commonly used in organic synthesis to protect amine functionalities. The presence of both ethyl and amino groups makes it a versatile building block in medicinal chemistry, particularly in the synthesis of peptides and other biologically active molecules.
The mechanism of action of Et-Boc-EDTA depends on the intended application. Here are two potential scenarios:
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate has been studied for its potential biological activities, particularly as a glycine derivative. Glycine and its derivatives are known to play significant roles in neurotransmission and metabolic processes. Research indicates that compounds with similar structures may exhibit neuroprotective effects and could be explored for therapeutic applications in neurological disorders .
The synthesis of ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate typically involves the following steps:
Several methods have been documented, including variations that utilize different solvents or reagents to optimize yield and purity .
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate finds applications in:
Interaction studies involving ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate focus on its binding affinity with various receptors and enzymes. Preliminary studies suggest that derivatives of this compound may interact with glycine receptors, influencing neurotransmission pathways. Further research is needed to elucidate its full pharmacological profile and potential side effects .
Several compounds share structural similarities with ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl Glycinate | C₆H₁₃NO₂ | Simple glycine ester, used in peptide synthesis. |
N-Boc-Glycine | C₇H₁₃NO₄ | Tert-butoxycarbonyl protected glycine, common in peptide synthesis. |
Ethyl 2-Aminoacetate | C₄H₉NO₂ | Basic amino acid derivative, used in various organic syntheses. |
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate stands out due to its dual amino functionality combined with an ester group, which allows for diverse reactivity patterns not present in simpler derivatives. This complexity enables its use in more sophisticated synthetic pathways and potential therapeutic applications compared to its simpler counterparts .
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate (CAS: 72648-80-7) is a Boc-protected diaminoethyl glycine ethyl ester. Its molecular formula is C₁₁H₂₂N₂O₄, with a molecular weight of 246.30 g/mol. The compound features: